An In-Depth Technical Guide to the Molecular Structure of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol
An In-Depth Technical Guide to the Molecular Structure of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Diazaspiro[5.5]undecane Scaffold
The diazaspiro[5.5]undecane core is a privileged heterocyclic motif in medicinal chemistry, recognized for its conformational rigidity and three-dimensional complexity that allows for precise interactions with biological targets.[1][2] Compounds incorporating this spirocyclic system have demonstrated a wide range of biological activities, including potential treatments for obesity, pain, cardiovascular disorders, and as antagonists for receptors like the C-C chemokine receptor type 5 (CCR5), a crucial co-receptor for HIV entry.[2] The versatility of this scaffold makes a thorough understanding of the molecular structure of its derivatives, such as 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol, a critical endeavor for the rational design of novel therapeutics.
This technical guide provides a comprehensive analysis of the molecular structure of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol, offering insights into its key structural features, predicted spectroscopic data, and a robust experimental workflow for its definitive structural elucidation.
Molecular Structure of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol
The molecular structure of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol is characterized by two nitrogen-containing six-membered rings, a piperidine and a piperidin-4-ol ring, connected through a single spiro carbon atom. A benzyl group is attached to the nitrogen at position 9, and a hydroxyl group is present at position 1.
Caption: Molecular structure of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol.
Key Structural Features and Physicochemical Properties
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₁₆H₂₄N₂O | - |
| Molecular Weight | 260.38 g/mol | - |
| Spiro Center | The spirocyclic carbon (C5) creates a rigid three-dimensional structure, which is a key feature for its interaction with biological targets. | [1] |
| Piperidine Rings | The two piperidine rings are in a chair conformation, which is the most stable arrangement. | [3] |
| Benzyl Group | The bulky benzyl group at N9 significantly influences the molecule's lipophilicity and potential for π-π stacking interactions with aromatic residues in target proteins. | [4] |
| Hydroxyl Group | The hydroxyl group at C1 can act as both a hydrogen bond donor and acceptor, playing a crucial role in the molecule's solubility and binding affinity. | - |
Predicted Spectroscopic Data
While experimental data for 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol is not widely available in the public domain, we can predict its spectral characteristics based on data from structurally similar diazaspiro[5.5]undecane derivatives.[2]
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~7.20 - 7.40 | m | 5H | Aromatic protons (Benzyl group) |
| ~3.50 - 3.70 | m | 1H | CH-OH (C1) |
| ~3.50 | s | 2H | N-CH₂-Ph (Benzyl methylene) |
| ~2.50 - 3.00 | m | 8H | -N-CH₂- protons (Piperidine rings) |
| ~1.50 - 2.00 | m | 8H | -CH₂- protons (Piperidine rings) |
| Variable | br s | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~138 | Quaternary aromatic C (Benzyl) |
| ~129 | Aromatic CH (Benzyl) |
| ~128 | Aromatic CH (Benzyl) |
| ~127 | Aromatic CH (Benzyl) |
| ~68 | CH-OH (C1) |
| ~63 | N-CH₂-Ph (Benzyl methylene) |
| ~55 | Spiro carbon (C5) |
| ~50 | -N-CH₂- (Piperidine rings) |
| ~35 | -CH₂- (Piperidine rings) |
Experimental Protocol for Structural Elucidation
The following is a detailed, self-validating protocol for the definitive structural confirmation of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol.
1. Sample Preparation
-
Dissolve approximately 5-10 mg of the synthesized and purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).
-
Ensure the sample is free of particulate matter by filtering it through a glass wool plug into a clean NMR tube.
2. NMR Spectroscopy
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¹H NMR: Acquire a one-dimensional proton NMR spectrum. This will provide information on the number of different types of protons and their chemical environments.
-
¹³C NMR: Obtain a one-dimensional carbon NMR spectrum. This will reveal the number of unique carbon atoms in the molecule.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the piperidine rings and the benzyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the connectivity of the entire molecule, including the spiro center and the attachment of the benzyl group.
-
3. Mass Spectrometry
-
Utilize high-resolution mass spectrometry (HRMS), such as ESI-TOF (Electrospray Ionization - Time of Flight), to determine the accurate mass of the molecule.
-
The exact mass measurement will confirm the molecular formula (C₁₆H₂₄N₂O).
-
Analyze the fragmentation pattern to gain further structural insights.
4. Infrared (IR) Spectroscopy
-
Acquire an IR spectrum to identify the functional groups present in the molecule.[5]
-
Expected characteristic peaks include:
-
A broad peak around 3300-3500 cm⁻¹ corresponding to the O-H stretch of the alcohol.
-
Peaks in the 2800-3000 cm⁻¹ region for C-H stretching.
-
Aromatic C-H and C=C stretching vibrations from the benzyl group around 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
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C-N stretching vibrations in the 1000-1250 cm⁻¹ range.
-
Caption: Experimental workflow for the structural elucidation of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol.
Conclusion
A comprehensive understanding of the molecular structure of 9-Benzyl-3,9-diazaspiro[5.5]undecan-1-ol is fundamental for its potential development as a therapeutic agent. This guide provides a detailed overview of its structural features, predicted spectroscopic data based on analogous compounds, and a robust experimental protocol for its definitive characterization. By following the outlined methodologies, researchers can confidently elucidate the structure of this and related diazaspiro[5.5]undecane derivatives, paving the way for further investigation into their biological activities and the development of novel pharmaceuticals.
References
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Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H.-K., & Siddiqui, M. R. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 11(3), 394-403. [Link]
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PubChem. (n.d.). 3,9-diazaspiro(5.5)undecane-2,4-dione, 9-benzyl-3-(2-(3-indolyl)ethyl)-. Retrieved from [Link]
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Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives... Arabian Journal of Chemistry. [Link]
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de la Torre, B. G., & Albericio, F. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Molecules, 22(3), 423. [Link]
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Zetta, L., Gatti, G., & Fuganti, C. (1972). 1H and 13C NMR spectra of benzyl compounds. Organic Magnetic Resonance, 4(4), 585-593. [Link]
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ARC Journals. (2015). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. International Journal of Research in Pharmacy and Life Sciences, 3(2). [Link]
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PubChem. (n.d.). 3,9-Diazaspiro[5.5]undecane. Retrieved from [Link]
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NIST. (n.d.). Benzyl alcohol. In NIST Chemistry WebBook. Retrieved from [Link]
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Verdonck, L., & van der Kelen, G. P. (1972). Far-infrared and Raman spectra of benzyl compounds. Spectrochimica Acta Part A: Molecular Spectroscopy, 28(1), 51-56. [Link]
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Zetta, L., et al. (1972). 1H and 13C NMR spectra of benzyl compounds. Organic Magnetic Resonance. [Link]
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Nagoya City University Academic Repository. (n.d.). [Link]
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ARC Journals. (2015). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. [Link]
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